N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound features a unique structure that includes a triazole ring, a piperidine moiety, and a phenyloxane group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne under copper-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function . This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide is unique due to its combination of a triazole ring, piperidine moiety, and phenyloxane group.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-1-(2-piperidin-1-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O2/c28-21(20-17-27(25-24-20)14-13-26-11-5-2-6-12-26)23-18-22(9-15-29-16-10-22)19-7-3-1-4-8-19/h1,3-4,7-8,17H,2,5-6,9-16,18H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBNUZVCMABQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C=C(N=N2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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